molecular formula C5H9N5O B1464885 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetamide CAS No. 1248146-55-5

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetamide

Cat. No.: B1464885
CAS No.: 1248146-55-5
M. Wt: 155.16 g/mol
InChI Key: XHCRZHMGCOSZIJ-UHFFFAOYSA-N
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Description

The compound “2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetamide” is a complex organic molecule. It contains an aminomethyl group, which is a monovalent functional group with the formula −CH2−NH2 . This group can be described as a methyl group substituted by an amino group −NH2 .


Synthesis Analysis

The synthesis of 1,2,3-triazoles, a core component of the compound, has been a subject of extensive research . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . The synthetic methods of triazole compounds from various nitrogen sources have been summarized in the past 20 years .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and includes a 1,2,3-triazole ring and an aminomethyl group. The 1,2,3-triazole ring is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . The aminomethyl group is a monovalent functional group with the formula −CH2−NH2 .

Scientific Research Applications

Synthesis and Chemical Properties

A variety of methodologies have been developed for the synthesis of triazole derivatives, including 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetamide, highlighting their versatility in chemical synthesis. For instance, Panchal and Patel (2011) described the preparation of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives through the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride, demonstrating a foundational approach to synthesizing related compounds (Panchal & Patel, 2011). Similarly, Altıntop et al. (2011) synthesized new triazole derivatives and investigated their antimicrobial activities, showcasing the application of these compounds in developing potential antimicrobial agents (Altıntop et al., 2011).

Biological and Pharmacological Activities

Triazole derivatives have been studied for their biological and pharmacological properties. For example, research on pyrolin derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides revealed significant anti-exudative properties, suggesting potential therapeutic applications in treating inflammation and related conditions (Chalenko et al., 2019).

Antimicrobial Applications

The antimicrobial potential of triazole derivatives has been a focal point of research, with studies demonstrating the effectiveness of these compounds against various bacterial and fungal strains. The synthesis and antimicrobial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus by Rezki (2016) is a prime example, where the compounds exhibited promising antimicrobial activities at low minimum inhibition concentrations (MICs) (Rezki, 2016).

Future Directions

The future directions for research on “2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetamide” could include further investigation into its synthesis, chemical reactions, and biological activities. Given the broad range of biological activities exhibited by compounds containing a 1,2,3-triazol ring , this compound could potentially be explored for various therapeutic applications. Further studies could also focus on understanding its mechanism of action and optimizing its physical and chemical properties for specific applications.

Properties

IUPAC Name

2-[4-(aminomethyl)triazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c6-1-4-2-10(9-8-4)3-5(7)11/h2H,1,3,6H2,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCRZHMGCOSZIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CC(=O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetamide
Reactant of Route 2
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetamide
Reactant of Route 3
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetamide
Reactant of Route 4
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetamide
Reactant of Route 5
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetamide
Reactant of Route 6
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetamide

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